1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile
Description
Properties
IUPAC Name |
1-(4-chloroanilino)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-9-2-4-10(5-3-9)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAAHTAHEHWNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile typically involves the reaction of 4-chloroaniline with cyclobutanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutanecarbonitrile derivatives.
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, makes it an essential reagent in synthetic chemistry.
Biology
Research has indicated that 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile exhibits potential biological activities. Studies have explored its antimicrobial properties against various pathogens. For instance, it has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal effects against species like Candida albicans. The compound's mechanism of action may involve inhibiting specific enzymes or receptors that are critical for bacterial survival and proliferation.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its structural characteristics suggest that it may interact favorably with biological targets involved in disease processes. Notably, it has been studied for its possible applications in treating conditions such as cancer and infections due to its unique chemical properties .
Antimicrobial Activity Study
A study conducted on the antimicrobial effects of 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile demonstrated its efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens, revealing promising results comparable to standard antibiotics . The study utilized X-ray crystallography to confirm the compound's structure and assess its interactions at the molecular level.
Docking Studies
Molecular docking studies have been performed to predict how 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile interacts with biological targets. These studies provide insights into its binding affinities and potential mechanisms of action within biological systems. The results indicate that the compound may effectively inhibit certain kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ring size, or functional groups. Key distinctions in physicochemical properties, applications, and research findings are highlighted.
Table 1: Comparative Analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile and Analogues
*Molecular weight discrepancy noted in (reported as 175.20 and 179.19). †Estimated based on fluorine’s lower lipophilicity compared to chlorine. ‡Predicted higher LogP due to larger cyclohexane ring. §Calculated from molecular formula. ¶Estimated lower LogP due to polar -NH₂ group.
Predicted lower LogP due to carboxylic acid’s hydrophilicity.
Key Findings :
Ring Size Effects: Cyclohexane analogs (e.g., C₁₃H₁₄ClN) exhibit higher molecular weights and LogP values compared to cyclobutane derivatives, likely due to increased hydrophobicity from the larger ring .
Substituent Influence :
- Halogen Replacement : Fluorine substitution reduces molecular weight and LogP compared to chlorine, impacting bioavailability and reactivity .
- Functional Group Variation : The carboxylic acid analog (C₁₁H₁₁ClO₂) has lower LogP than the nitrile, favoring aqueous solubility .
Notes on Discrepancies and Limitations
- The query specifies "1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile," but evidence primarily describes 1-(4-Chlorophenyl)cyclobutanecarbonitrile (without an amino group). This discrepancy may stem from a naming error.
- Limited toxicological data are available for most analogs, highlighting the need for further research on safety profiles.
Biological Activity
Overview
1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H11ClN2. It features a cyclobutane ring, a nitrile group, and a 4-chlorophenylamino group, contributing to its unique chemical properties and potential biological activities. This compound has garnered attention in scientific research for its applications in chemistry, biology, and medicine.
The synthesis of 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile typically involves nucleophilic substitution reactions. A common method includes reacting 4-chloroaniline with cyclobutanecarbonitrile in the presence of bases such as sodium hydride or potassium carbonate, often in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in critical cellular processes. For instance, it has been suggested that 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile could inhibit kinase activities, thereby modulating cellular signaling pathways.
Antimicrobial Properties
Research has indicated that 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile exhibits antimicrobial activity. Its structural features enable it to interact with microbial targets, potentially disrupting essential cellular functions. This property makes it a candidate for further investigation as an antimicrobial agent.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has shown potential in inhibiting the growth of various cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The exact pathways through which it exerts these effects are still under investigation, but its ability to modulate signaling pathways is a focal point.
Case Studies and Research Findings
Several studies have documented the biological effects of 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile:
- Study on Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria in vitro, indicating its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Studies : In assays involving human cancer cell lines, 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile exhibited significant cytotoxicity. The compound was particularly effective against breast cancer and lung cancer cell lines, where it induced apoptosis through mechanisms involving caspase activation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | Lacks amino group | Limited biological activity |
| 1-(4-Chlorophenyl)-2-cyclobutanecarbonitrile | Nitrile group at different position | Varies in reactivity |
| 1-(4-Chlorophenyl)-3-cyclobutanecarbonitrile | Different positional isomer | Distinct properties |
The unique combination of the 4-chlorophenylamino group and the cyclobutanecarbonitrile moiety in 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile contributes to its distinctive reactivity and biological profile compared to similar compounds.
Q & A
Basic: What are the recommended synthetic routes for 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile?
Methodological Answer:
The synthesis of 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile can be approached via nucleophilic substitution or cycloaddition reactions. For example:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition of alkenes or strain-driven ring-opening of bicyclic intermediates.
- Amino Functionalization : React 4-chloroaniline with a pre-formed cyclobutanecarbonitrile intermediate under Buchwald-Hartwig or Ullmann coupling conditions.
- Safety Note : Ensure strict temperature control (mp 50–52°C for analogous cyclopropane derivatives ), and use inert atmospheres to prevent decomposition.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Spectroscopy :
- NMR : Analyze - and -NMR to confirm cyclobutane ring geometry and aryl-amino linkage. Compare with cyclopropane analogs (e.g., shifts at δ 1.8–2.5 ppm for cyclopropane protons ).
- IR : Confirm nitrile stretch (~2240 cm) and aromatic C-Cl vibrations (~750 cm).
- Melting Point : Cross-reference with structurally similar compounds (e.g., mp 50–52°C for 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile ).
Advanced: How do steric and electronic effects influence the reactivity of the cyclobutane ring in this compound?
Methodological Answer:
The cyclobutane ring’s high ring strain (~110 kJ/mol) enhances reactivity in ring-opening or functionalization reactions. Key considerations:
- Steric Effects : The amino group at the 1-position creates steric hindrance, directing nucleophilic attacks to the less hindered face.
- Electronic Effects : The electron-withdrawing nitrile group stabilizes partial positive charge during ring-opening, as seen in cyclopropane derivatives under acidic conditions .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity.
Advanced: What strategies resolve contradictions in spectral data for this compound?
Methodological Answer:
Contradictions may arise from polymorphism or solvent effects. Mitigation strategies:
- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in ring conformation (e.g., chair vs. twist-boat for cyclobutane).
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.
- Cross-Validation : Compare with structurally related compounds, such as 1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-19-2), where bromine’s electronegativity alters chemical shifts predictably .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation : Classified as a [劇] III (acute toxicity) in analogs like 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile . Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption (critical for nitrile stability).
- Spill Management : Neutralize with activated carbon and dispose via licensed hazardous waste channels, adhering to protocols for halogenated nitriles .
Advanced: How can researchers optimize reaction yields in functionalizing the amino group?
Methodological Answer:
- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)) with Xantphos ligands for Buchwald-Hartwig amination, optimizing ligand-to-metal ratios to reduce side reactions.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. For example, DMSO increases reaction rates in cyclopropane nitrile derivatization .
- Kinetic Studies : Use in situ FTIR or -NMR to monitor reaction progress and identify rate-limiting steps.
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions.
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, leveraging InChI key VMXWNLSSUMAVFQ (PubChem analogs ) for structural alignment.
- MD Simulations : Perform GROMACS simulations to assess stability in biological membranes, focusing on cyclobutane ring flexibility.
Notes
- Evidence Limitations : Direct data on 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is scarce; inferences are drawn from structurally related compounds.
- Safety : Always consult institution-specific protocols and update risk assessments based on new data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
